4-chloro-N-(2-methylprop-2-en-1-yl)aniline
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Overview
Description
4-chloro-N-(2-methylprop-2-en-1-yl)aniline is an organic compound with the molecular formula C10H12ClN and a molecular weight of 181.66 g/mol . It is a derivative of aniline, where the aniline nitrogen is substituted with a 4-chloro group and a 2-methylprop-2-en-1-yl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-chloro-N-(2-methylprop-2-en-1-yl)aniline typically involves the reaction of 4-chloroaniline with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-(2-methylprop-2-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitro group back to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Scientific Research Applications
4-chloro-N-(2-methylprop-2-en-1-yl)aniline is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-methylprop-2-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
4-chloro-N-(2-methylprop-2-en-1-yl)aniline can be compared with other similar compounds, such as:
4-chloroaniline: Lacks the 2-methylprop-2-en-1-yl group, making it less reactive in certain chemical reactions.
N-(2-methylprop-2-en-1-yl)aniline: Lacks the chloro group, which affects its reactivity and applications.
4-chloro-N-methylaniline: Contains a methyl group instead of the 2-methylprop-2-en-1-yl group, leading to different chemical properties and reactivity.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
4-chloro-N-(2-methylprop-2-enyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,12H,1,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMSNLIMCKQLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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